6-(tert-Butyl)pyridin-3-ol

Description

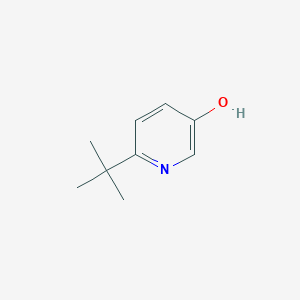

Structure

3D Structure

Properties

IUPAC Name |

6-tert-butylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(2,3)8-5-4-7(11)6-10-8/h4-6,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARZUVRDJVVQOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68692-50-2 | |

| Record name | 6-tert-butylpyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of Substituted Pyridinols

An In-Depth Technical Guide to the Chemical Properties and Applications of 6-(tert-Butyl)pyridin-3-ol

In the landscape of modern drug discovery and synthetic chemistry, the pyridine scaffold remains a cornerstone, celebrated for its presence in numerous natural products and FDA-approved pharmaceuticals.[1] Its derivatives are integral to the development of agents targeting a vast array of biological targets, including kinases, G-protein coupled receptors, and various enzymes.[2] Within this class, pyridin-3-ols and their analogs are of particular interest. The hydroxyl group provides a crucial handle for hydrogen bonding interactions with biological targets and serves as a versatile anchor for further synthetic elaboration.

This guide focuses on this compound, a specific, strategically substituted pyridinol. The presence of a bulky tert-butyl group at the 6-position introduces significant steric hindrance, which can be exploited to control regioselectivity in subsequent reactions and to probe steric pockets within enzyme active sites. This document provides a comprehensive overview of its chemical properties, reactivity, spectroscopic signature, and potential applications, designed for researchers and professionals in chemical synthesis and drug development.

Molecular and Physicochemical Properties

Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and molecular design. While extensive experimental data for this compound is not widely published, we can consolidate known data and predict key properties based on its structure and established chemical principles.

Structure and Identification

The molecular structure of this compound features a pyridine ring substituted with a hydroxyl group at the 3-position and a tert-butyl group at the 6-position.

Figure 1: Molecular Structure of this compound.

Table 1: Compound Identification and Core Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 68692-50-2 | [3][4] |

| Molecular Formula | C₉H₁₃NO | [3][4] |

| Molecular Weight | 151.21 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 6-tert-Butyl-3-pyridinol, 6-(1,1-Dimethylethyl)-3-pyridinol | [3] |

| Purity | Typically ≥95% |[4] |

Predicted Physicochemical Data

The lipophilicity (LogP) and acidity/basicity (pKa) are critical parameters in drug design, influencing solubility, membrane permeability, and target engagement.[5]

-

pKa (Acidity/Basicity): The pyridine nitrogen is basic, while the hydroxyl group is weakly acidic. The pKa of the pyridinium ion is influenced by substituents. Electron-donating groups like alkyls generally increase the basicity (raise the pKa) of the pyridine nitrogen.[6] Conversely, the hydroxyl group's acidity is also modulated by the ring's electronics. Theoretical calculations for substituted pyridines suggest that the pKa can be accurately predicted, though experimental values are preferred.[7][8] For this compound, the nitrogen's pKa is expected to be slightly higher than that of unsubstituted pyridine (pKa ≈ 5.2) due to the electron-donating tert-butyl group. The phenolic proton is expected to have a pKa around 9-10, typical for hydroxypyridines.

-

LogP (Lipophilicity): The tert-butyl group significantly increases the lipophilicity of the molecule compared to unsubstituted pyridin-3-ol. This property is crucial for its potential to cross cellular membranes and interact with hydrophobic pockets in protein targets.

Spectroscopic Profile (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale & Comments |

|---|---|---|---|

| ¹H NMR | -C(CH ₃)₃ | ~1.3-1.4 ppm (singlet, 9H) | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |

| Ar-H (H-4, H-5) | ~7.0-7.4 ppm (multiplet, 2H) | Aromatic protons on the pyridine ring. The exact shifts and coupling patterns depend on the electronic effects of the substituents. | |

| Ar-H (H-2) | ~8.0-8.2 ppm (doublet or singlet, 1H) | The proton at the 2-position, adjacent to the nitrogen, is typically the most downfield. | |

| OH | ~5-10 ppm (broad singlet, 1H) | The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. It is exchangeable with D₂O. | |

| ¹³C NMR | -C (CH₃)₃ | ~35-38 ppm | Quaternary carbon of the tert-butyl group. |

| -C(C H₃)₃ | ~29-31 ppm | Carbon atoms of the methyl groups. | |

| Ar-C (C-3, C-4, C-5) | ~120-145 ppm | Aromatic carbons. The C-3 carbon bearing the hydroxyl group will be significantly shifted. | |

| Ar-C (C-2) | ~145-150 ppm | Carbon adjacent to the ring nitrogen. | |

| Ar-C (C-6) | ~155-165 ppm | Carbon bearing the tert-butyl group, often the most downfield aromatic carbon. | |

| IR | O-H stretch | 3200-3600 cm⁻¹ (broad) | Characteristic broad absorption for a hydroxyl group due to hydrogen bonding. |

| C-H stretch (sp³) | 2850-3000 cm⁻¹ (medium) | Aliphatic C-H bonds of the tert-butyl group. | |

| C=C, C=N stretch | 1500-1650 cm⁻¹ (strong) | Aromatic ring stretching vibrations. |

| | C-O stretch | 1200-1300 cm⁻¹ (strong) | Phenolic C-O bond stretching. |

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its functional groups: the pyridine ring and the hydroxyl moiety. The interplay between the electron-donating hydroxyl and tert-butyl groups and the electron-deficient nature of the pyridine ring governs its chemical behavior.

Figure 2: Reactivity map showing key reaction sites on this compound.

Pyridine Ring Reactivity

-

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient and thus generally resistant to EAS.[9] However, the powerful electron-donating hydroxyl group at the 3-position activates the ring towards electrophiles. The directing effect of the hydroxyl group favors substitution at the ortho (C2, C4) and para (C6) positions. The existing tert-butyl group at C6 blocks that position. Therefore, electrophilic attack is strongly directed to the C2 and C4 positions. Due to steric hindrance from the adjacent tert-butyl group, reactions at C5 may also be observed under certain conditions.

-

Nucleophilic Aromatic Substitution (NAS): Unactivated pyridines are also resistant to NAS.[10] Reactions typically require a good leaving group at the C2, C4, or C6 positions and proceed via a Meisenheimer-type intermediate. The hydroxyl group can be converted into a better leaving group (e.g., a triflate) to facilitate NAS.

-

Metalation: Directed ortho-metalation (DoM) is a powerful tool for functionalizing pyridines. Using a strong base like n-butyllithium, deprotonation can occur at the C2 position, directed by the coordinating effect of the ring nitrogen.

Hydroxyl Group Reactivity

The phenolic hydroxyl group is arguably the most versatile functional handle on the molecule.

-

O-Alkylation and O-Acylation: As a nucleophile, the hydroxyl group readily undergoes Williamson ether synthesis (O-alkylation) with alkyl halides or acylation with acyl chlorides or anhydrides to form the corresponding ethers and esters.

-

Conversion to a Triflating Group: A critical transformation for drug development professionals is the conversion of the hydroxyl group to a trifluoromethanesulfonate (triflate, -OTf) group. This is achieved by reacting the pyridinol with triflic anhydride in the presence of a non-nucleophilic base. The resulting pyridyl triflate is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of aryl, alkyl, and amino groups at the 3-position.

General Synthesis Protocol

While multiple routes to substituted pyridinols exist, a common and effective strategy involves the construction of the pyridine ring from acyclic precursors. One such powerful method is the three-component reaction, which offers high convergence and flexibility.[11] The following protocol is a generalized, illustrative procedure based on established methodologies for constructing highly substituted pyridin-4-ols, adapted for a pyridin-3-ol target.

Figure 3: Generalized workflow for the synthesis of this compound.

Illustrative Protocol: Three-Component Synthesis

Objective: To synthesize this compound via a convergent three-component reaction.

Pillar of Trustworthiness: This protocol is designed as a self-validating system. Each step has a clear objective and endpoint. Monitoring by Thin Layer Chromatography (TLC) is crucial to ensure reaction completion before proceeding to the next step, preventing the carryover of unreacted starting materials which could complicate subsequent transformations and purification.

Methodology:

-

Step 1: Formation of the Lithiated Allene and Nucleophilic Addition

-

Rationale: This step generates the key nucleophilic species from an alkoxyallene, which then attacks the electrophilic nitrile carbon to form the initial C-C bond of the pyridine backbone.

-

Procedure:

-

To a solution of an appropriate alkoxyallene (e.g., methoxyallene, 1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), cool the mixture to -78 °C.

-

Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes to ensure complete lithiation.

-

Add a solution of pivalonitrile (1.0 eq) in THF dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction for 1-2 hours at -78 °C. Monitor the consumption of the nitrile by TLC or GC-MS.

-

-

-

Step 2: Acylation, Cyclization, and Aromatization

-

Rationale: Addition of a carboxylic acid derivative initiates an intramolecular cyclization cascade, ultimately leading to the formation of the aromatic pyridinol ring.

-

Procedure:

-

To the reaction mixture from Step 1, add an excess of a suitable carboxylic acid derivative (e.g., trifluoroacetic acid, 3.0 eq).

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The cyclization and subsequent aromatization occur during this step.

-

Monitor the formation of the protected pyridinol product by TLC or LC-MS.

-

-

-

Step 3: Work-up and Deprotection

-

Rationale: The reaction is quenched, and the crude product is isolated. If an alkoxyallene was used, the resulting alkoxy-pyridine must be deprotected to reveal the final hydroxyl group.

-

Procedure:

-

Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

If the product is an alkoxy-pyridine, dissolve the crude material in a suitable solvent (e.g., dichloromethane) and treat with a deprotecting agent such as boron tribromide (BBr₃) or hydrobromic acid (HBr) to cleave the ether and yield the final pyridinol.

-

Purify the final product by column chromatography on silica gel.

-

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, a robust safety assessment can be made by examining data for structurally similar compounds.

-

Hazard Classification (Anticipated): Based on related pyridinols and phenols, the compound should be handled as harmful if swallowed, causing skin irritation, and causing serious eye irritation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are inspected prior to use.

-

Respiratory Protection: Use in a well-ventilated fume hood. If handling large quantities or generating dust/aerosols, a NIOSH-approved respirator may be necessary.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled as hazardous chemical waste.

Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile building block for the synthesis of complex, biologically active molecules. The substituted pyridine motif is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets.[1][2]

-

Enzyme Inhibitors: The pyridinol core can act as a hydrogen bond donor and acceptor, mimicking peptide bonds or interacting with key residues in enzyme active sites. Many pyridine-based molecules are known enzyme inhibitors.[1]

-

Kinase Inhibitors: The pyridine scaffold is a common hinge-binding motif in many kinase inhibitors. The substituents at the 3- and 6-positions can be elaborated to occupy the solvent-exposed regions and allosteric pockets of the kinase domain.

-

CNS Agents: Substituted pyridines have been extensively explored as ligands for neuronal nicotinic acetylcholine receptors and other central nervous system targets.[12] The lipophilicity imparted by the tert-butyl group may enhance blood-brain barrier penetration.

Conclusion

This compound is a chemical scaffold with significant untapped potential. Its combination of a sterically demanding tert-butyl group and a synthetically versatile hydroxyl group makes it an attractive starting material for creating diverse chemical libraries. By understanding its fundamental physicochemical properties, reactivity profile, and spectroscopic signatures, researchers can strategically incorporate this building block into synthetic campaigns aimed at discovering the next generation of therapeutic agents.

References

-

Al-Ostoot, F. H., et al. (2021). Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. [Link]

-

Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

-

Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Kukla, E. A. (2022). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD: Research and eData. [Link]

-

Alam, M. J., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]

-

Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed. [Link]

-

Plashcheniuk, D. O., et al. (2021). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. ResearchGate. [Link]

-

Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines. ResearchGate. [Link]

-

Tursun, M., et al. (2017). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. [Link]

-

Tota, M., et al. (2021). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated saturated nitrogen‐containing heterocycles. ResearchGate. [Link]

-

PubChem. 2-Pyridone. [Link]

-

Pulz, R., & Schareina, T. (2007). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc. [Link]

-

Organic Chemistry. (2020). Synthesis and reactions of Pyridine. YouTube. [Link]

-

Choi, J., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. [Link]

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

-

Shimizu, S., et al. (2000). Pyridine and Pyridine Derivatives. ResearchGate. [Link]

-

Czapla-Masztafiak, J., et al. (2015). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. ResearchGate. [Link]

-

Joergensen, M. (2022). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube. [Link]

-

Kumar, A., et al. (2022). Diselenide-derivative of 3-pyridinol targets redox enzymes leading to cell cycle deregulation and apoptosis in A549 cells. PubMed. [Link]

-

Chemistry Academy. (2020). Nucleophilic Substitution Reactions of Pyridine. YouTube. [Link]

-

Usuba, K., et al. (2022). Hydroquinone/Quinone Cycle for Reductive Photocatalytic Transformations. ACS Catalysis. [Link]

-

Bull, J. A., et al. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Link]

-

Stoccoro, S., et al. (2014). Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Dalton Transactions. [Link]

-

Li, Y., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. CAS 68692-50-2 | 3-Hydroxy-6-(tert-butyl)pyridine - Synblock [synblock.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. soc.chim.it [soc.chim.it]

- 12. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(tert-Butyl)pyridin-3-ol (CAS Number: 68692-50-2): An Analysis of Available Data

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Chemical Entity

As a Senior Application Scientist, the objective is to provide a comprehensive technical guide that is not only accurate but also rich with actionable insights. However, a thorough investigation into the scientific and patent literature for 6-(tert-Butyl)pyridin-3-ol (CAS 68692-50-2) reveals a notable scarcity of detailed, publicly available information. This guide, therefore, deviates from a standard comprehensive monograph to instead provide a transparent analysis of the available data, contextualize the compound within the broader landscape of substituted pyridines, and offer a scientifically grounded perspective on its potential properties and applications based on established chemical principles and data from closely related analogues.

While a complete, in-depth guide with detailed experimental protocols for synthesis and specific applications cannot be constructed at this time due to the limited primary literature, this document will serve as a valuable resource by:

-

Consolidating all currently available factual information.

-

Providing expert analysis on the probable chemical behavior and significance of this molecule.

-

Outlining a logical workflow for researchers who may be considering this compound for their work.

Core Identification and Physicochemical Properties

This compound is a substituted pyridine derivative. The pyridine ring is a ubiquitous scaffold in medicinal chemistry, and its functionalization with a hydroxyl group and a bulky tert-butyl group suggests its potential as a building block in the synthesis of more complex molecules with tailored properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 68692-50-2 | [1][2] |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1][2] |

| Appearance | Solid (form not specified) | [3] |

| Purity | Typically ≥95% | [1] |

The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a sterically hindering tert-butyl group on the pyridine core suggests a molecule with a unique balance of polarity and lipophilicity.

Figure 1: Basic information for this compound.

Synthesis and Reactivity: An Inferential Analysis

Hypothetical Synthetic Pathways:

One common strategy for the synthesis of hydroxypyridines involves the modification of a pre-existing pyridine ring. For instance, a plausible route could involve the hydrolysis of a corresponding 3-alkoxy-6-(tert-butyl)pyridine or a diazotization-hydrolysis sequence from a 6-(tert-butyl)pyridin-3-amine precursor. Another approach could be the construction of the pyridine ring itself from acyclic precursors, a method that offers versatility in introducing the desired substituents. A Russian patent describes the synthesis of 2-tert-butyl-6-methyl-3-hydroxypyridine from a furan derivative, indicating that ring transformation reactions are a viable strategy for related structures.[4]

Expected Reactivity:

The reactivity of this compound will be governed by the interplay of the pyridine nitrogen, the hydroxyl group, and the tert-butyl group.

-

The Pyridine Nitrogen: The nitrogen atom is basic and can be protonated or alkylated. The steric bulk of the adjacent tert-butyl group may influence the accessibility of the nitrogen lone pair to electrophiles.

-

The Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can also undergo O-alkylation, O-acylation, and other transformations typical of phenols. The electron-withdrawing nature of the pyridine ring will increase the acidity of the hydroxyl group compared to phenol itself.

-

The Aromatic Ring: The pyridine ring can undergo electrophilic aromatic substitution, although the pyridine nitrogen deactivates the ring towards this reaction. The positions for substitution will be directed by both the nitrogen and the existing substituents. Nucleophilic aromatic substitution is also a possibility, particularly at positions activated by the ring nitrogen.

Figure 2: Postulated reactivity of this compound.

Spectroscopic Characterization: The Missing Data

A critical gap in the available information is the absence of published spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. Such data is essential for the unambiguous identification and characterization of the compound. For researchers who might synthesize this compound, the following are expected features in its spectra:

-

¹H NMR: Signals corresponding to the protons of the tert-butyl group (a singlet integrating to 9H), aromatic protons on the pyridine ring (with characteristic coupling patterns), and a broad singlet for the hydroxyl proton (which may exchange with D₂O).

-

¹³C NMR: Resonances for the quaternary and methyl carbons of the tert-butyl group, and distinct signals for the carbons of the pyridine ring, including the carbon bearing the hydroxyl group which would be shifted downfield.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch (broad), C-H stretches (aliphatic and aromatic), C=C and C=N stretching of the pyridine ring, and C-O stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 151.21 g/mol .

Applications in Research and Drug Development: A Landscape of Possibilities

While there are no specific applications documented for this compound, its structural motifs are present in a variety of biologically active molecules. This suggests its potential as a valuable building block in medicinal chemistry.

-

Kinase Inhibitors: The pyridin-3-ol scaffold is a known hinge-binding motif in many kinase inhibitors. The tert-butyl group could be used to probe steric pockets within the ATP-binding site or to modulate the physicochemical properties of a lead compound.

-

GPCR Ligands: Substituted pyridines are common cores for ligands of G-protein coupled receptors. The specific substitution pattern of this compound could offer a unique vector for exploring structure-activity relationships.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight under 150 g/mol , this compound falls into the category of a "fragment." It could be used in FBDD screening campaigns to identify initial hits that bind to a biological target. The hydroxyl and pyridine nitrogen provide hydrogen bonding capabilities, while the tert-butyl group offers a lipophilic interaction point.

The broader class of substituted pyridines has shown a wide range of biological activities, including use as intermediates in the synthesis of drugs for cancer and neurodegenerative diseases.[5][6]

Safety and Handling

Based on the available Safety Data Sheets (SDS) for related compounds, this compound should be handled with care in a laboratory setting.

Table 2: General Safety and Handling Recommendations

| Aspect | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Safety glasses, gloves, and a lab coat are essential. | [4][7] |

| Handling | Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood. | [4] |

| Storage | Store in a tightly closed container in a cool, dry place. | [4] |

| Fire Hazards | As a solid organic compound, it is likely combustible. Use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or foam. | [4] |

| First Aid | In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention. | [4] |

It is crucial to consult the specific SDS provided by the supplier before handling this compound.

Conclusion and Future Outlook

This compound represents a chemical entity with potential value in synthetic and medicinal chemistry. However, the current lack of detailed, publicly available scientific literature on its synthesis, characterization, and specific applications presents a significant challenge for researchers. This guide has aimed to provide a realistic and scientifically grounded overview based on the limited available data and established chemical principles.

For the scientific community to fully leverage the potential of this molecule, further research is needed to:

-

Develop and publish a robust and scalable synthetic protocol.

-

Fully characterize the compound using modern spectroscopic techniques.

-

Investigate its reactivity profile in a systematic manner.

-

Explore its utility as a building block in the synthesis of novel compounds with potential biological activity.

Until such data becomes available, researchers are encouraged to proceed with caution, drawing inferences from closely related and well-characterized analogues while acknowledging the current knowledge gaps.

References

[4] Fisher Scientific. (2011-12-15). SAFETY DATA SHEET for 2,6-Di-tert-butylpyridine. [8] AARC. SAFETY DATA SHEET for BRUTAB 6S. [9] Zhu, B., He, J., Zou, K., Li, A., Zhang, C., Zhao, J., & Cao, H. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. The Journal of Organic Chemistry, 88(17), 11450–11459. [7] MilliporeSigma. (2025-08-05). SAFETY DATA SHEET for Pyridine. [10] Thermo Fisher Scientific. (2015-11-16). SAFETY DATA SHEET for 2-(Tri-n-butylstannyl)pyridine. [11] Fisher Scientific. (2020-06-09). SAFETY DATA SHEET for 4-tert-Butylpyridine. [1] CymitQuimica. This compound. [12] BLDpharm. 68692-50-2 | this compound. [2] ChemicalBook. 6-tert-butylpyridin-3-ol | 68692-50-2. [3] Sigma-Aldrich. 3-hydroxy-6-(tert-butyl)pyridine. [13] Kozikowski, A. P., et al. (2009). Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. ChemMedChem, 4(8), 1279-1291. Sigma-Aldrich. 2,4,6-Tri-tert-butylpyridine 99 20336-15-6. Exploring tert-Butyl 4-(6-Nitropyridin-3-yl)Piperazine-1-Carboxylate: A Key Palbociclib Intermediate. [5] Google Patents. (2020-08-07). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. [14] ChemScene. Building blocks | Bioactive small molecules. [15] Organic Syntheses. 2,6-DI-TERT-BUTYL-4-METHYLPYRIDINE. [16] Francis, C. L., & Jones, A. I. (1975). Alkylation of pyridine with tert-butyllithium. Convenient syntheses of 2,6-di-tert-butylpyridine and 2,4,6-tri-tert-butylpyridine. The Journal of Organic Chemistry, 40(11), 1556-1559. [6] ChemicalBook. (2025-08-28). tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5. [17] Santa Cruz Biotechnology. 6-[4-(tert-Butyl)phenoxy]pyridin-3-amine | CAS 218457-67-1. [18] Google Patents. RU2296123C1 - Method for preparing derivatives of 3-hydroxypyridine. [19] Trost, B. M., & Pinkerton, A. B. (2000). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society, 122(34), 8081-8082. [20] Joubert, N., Pohl, R., Klepetářová, B., & Hocek, M. (2007). Modular and practical synthesis of 6-substituted pyridin-3-yl C-nucleosides. The Journal of Organic Chemistry, 72(18), 6797–6805. [21] Benchchem. Application of 6-Chloropyridin-3-amine in Medicinal Chemistry: Detailed Application Notes and Protocols. Google Patents. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate. [22] Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. [23] ResearchGate. (2023-10-05). The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. [24] Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863997. [25] BLDpharm. 124800-33-5 | (6-(tert-Butyl)pyridin-3-yl)methanamine. [26] Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience. [27] Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115177. [28] MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1129487. [29] Pharmacological Characterization of 3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionicAcid (AM103), a Novel Selective 5-Lipoxygenase-Activating Protein Inhibitor That Reduces Acute and Chronic Inflammation. Journal of Pharmacology and Experimental Therapeutics, 335(3), 804-813. [30] Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(19), 6547. [31] Toronto Research Chemicals. tert-Butyl 4-(6-(hydroxyamino)pyridin-3-yl)piperazine-1-carboxylate. [32] BLDpharm. 56700-70-0 | tert-Butyl pyridin-3-ylcarbamate. Sigma-Aldrich. 3-hydroxy-6-(t-butyl)pyridine. [33] ResearchGate. (2025-08-06). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [34] ChemScene. 56700-70-0 | tert-Butyl pyridin-3-ylcarbamate. [35] PubChem. 2,6-Di-tert-butylpyridine. [36] PubChem. (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. [37] Wikipedia. Partial lysergamide. [38] Veeprho. Tert-Butyl pyridin-3-ylcarbamate | CAS 56700-70-0. [39] UCHEM. (2025-09-08). Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 6-tert-butylpyridin-3-ol | 68692-50-2 [chemicalbook.com]

- 3. 3-hydroxy-6-(tert-butyl)pyridine | Sigma-Aldrich [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 6. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. aarc.org [aarc.org]

- 9. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. 68692-50-2|this compound|BLD Pharm [bldpharm.com]

- 13. Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemscene.com [chemscene.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. scbt.com [scbt.com]

- 18. RU2296123C1 - Method for preparing derivatives of 3-hydroxypyridine - Google Patents [patents.google.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Modular and practical synthesis of 6-substituted pyridin-3-yl C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

- 24. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 124800-33-5|(6-(tert-Butyl)pyridin-3-yl)methanamine|BLD Pharm [bldpharm.com]

- 26. Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. synthinkchemicals.com [synthinkchemicals.com]

- 32. 56700-70-0|tert-Butyl pyridin-3-ylcarbamate|BLD Pharm [bldpharm.com]

- 33. researchgate.net [researchgate.net]

- 34. chemscene.com [chemscene.com]

- 35. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 36. (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester | C10H13ClN2O2 | CID 7330593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 37. Partial lysergamide - Wikipedia [en.wikipedia.org]

- 38. veeprho.com [veeprho.com]

- 39. myuchem.com [myuchem.com]

An In-Depth Technical Guide to the Synthesis of 6-(tert-Butyl)pyridin-3-ol

Introduction

6-(tert-Butyl)pyridin-3-ol is a substituted pyridinol molecule that holds potential as a key building block in the development of novel pharmaceutical agents and functional materials. The strategic placement of a bulky tert-butyl group at the 6-position and a hydroxyl group at the 3-position imparts specific steric and electronic properties, making it an attractive scaffold for medicinal chemistry and materials science. The synthesis of such disubstituted pyridines, however, presents unique challenges in achieving the desired regioselectivity and overall efficiency.

This technical guide provides a comprehensive overview of viable synthetic strategies for this compound, designed for researchers, scientists, and drug development professionals. The methodologies discussed herein are grounded in established chemical principles and supported by peer-reviewed literature, with a focus on the causality behind experimental choices to ensure both scientific integrity and practical applicability.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The chosen disconnection dictates the overall strategy, influencing factors such as starting material availability, reaction robustness, and scalability. Three primary retrosynthetic pathways are considered in this guide.

Caption: Retrosynthetic pathways for this compound.

Synthetic Strategy I: Pyridine Ring Construction from Acyclic Precursors

The de novo synthesis of the pyridine ring offers a powerful approach to control the substitution pattern from the outset. Two well-established methods are particularly relevant: the Bohlmann-Rahtz pyridine synthesis and the transformation of furan derivatives.

A. Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis allows for the construction of substituted pyridines from the condensation of an enamine with an ethynyl ketone, followed by a cyclodehydration.[1][2] This two-step process provides a modular approach to 2,3,6-trisubstituted pyridines.[3]

To apply this to the synthesis of this compound, one would require a β-enaminone that provides the 3-hydroxy (or a protected hydroxyl) functionality and an ethynyl ketone bearing the tert-butyl group.

Caption: Workflow for the Bohlmann-Rahtz synthesis of the target molecule.

Expertise & Experience: The key to this approach is the selection of a suitable β-enaminone. A compound like 3-amino-1-(alkoxy)prop-2-en-1-one would be a logical choice, where the alkoxy group can be later cleaved to reveal the hydroxyl functionality. The high temperatures often required for the final cyclodehydration step can be a drawback, but the use of acid catalysts such as Amberlyst-15 has been shown to facilitate the reaction under milder conditions.[1][3]

B. Transformation of Furan Derivatives

A well-documented and efficient method for the synthesis of 3-pyridinols involves the rearrangement of 2-(α-aminoalkyl)-furans.[4][5] This transformation proceeds via oxidation of the furan ring to a 1,4-dicarbonyl intermediate, which then undergoes intramolecular condensation with the amine to form the pyridine ring.[6]

For the synthesis of this compound, the starting material would be 2-(1-amino-2,2-dimethylpropyl)furan. This precursor can be synthesized from 2-pivaloylfuran through reductive amination.

Proposed Experimental Protocol (Furan to Pyridine):

-

Reductive Amination of 2-Pivaloylfuran: 2-Pivaloylfuran is reacted with ammonia in the presence of a reducing agent (e.g., NaBH₃CN or catalytic hydrogenation) to yield 2-(1-amino-2,2-dimethylpropyl)furan.

-

Oxidative Ring Opening and Cyclization: The resulting aminofuran is subjected to oxidative conditions, such as treatment with hydrogen peroxide in acidic media, to facilitate the ring opening to the dicarbonyl intermediate and subsequent cyclization to this compound.[7]

| Step | Key Reagents | Typical Conditions | Expected Yield |

| 1 | 2-Pivaloylfuran, NH₃, NaBH₃CN | Methanol, rt | 60-75% |

| 2 | H₂O₂, HCl | 0-5 °C, then reflux | 70-80% |

Table 1: Summary of the proposed furan-to-pyridine synthesis.

Synthetic Strategy II: Functional Group Interconversion on a Pre-formed Pyridine Ring

This strategy involves the synthesis of a pyridin-3-ol derivative with a suitable leaving group at the 6-position, followed by a carbon-carbon bond-forming reaction to introduce the tert-butyl group. This approach is often highly convergent and allows for late-stage modification.

A. Synthesis of a 6-Halopyridin-3-ol Intermediate

The key intermediate for this strategy is a 6-halopyridin-3-ol, such as 6-bromo- or 6-chloropyridin-3-ol. The synthesis of such compounds can be achieved through various routes, including the direct halogenation of pyridin-3-ol. For instance, 2-bromo-3-hydroxypyridine can be prepared by the bromination of 3-hydroxypyridine.[8] While regioselectivity can be a challenge, specific conditions can favor the desired isomer.

Protocol for the Synthesis of 2-Bromo-3-hydroxypyridine (as an analogue):

As described in patent literature, 3-hydroxypyridine is dissolved in an aqueous solution of sodium hydroxide.[8] This solution is then added dropwise to a cooled solution of bromine in aqueous sodium hydroxide.[8] After stirring, the pH is adjusted to 7 to precipitate the product.[8] A similar approach could be investigated for the synthesis of 6-bromopyridin-3-ol, potentially requiring optimization of reaction conditions and purification to isolate the desired isomer.

B. Palladium-Catalyzed Cross-Coupling

With a 6-halopyridin-3-ol in hand, the tert-butyl group can be introduced via a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling.[9][10] This reaction is widely used in pharmaceutical synthesis due to its high functional group tolerance and generally good yields.[11] The coupling partner would be a tert-butylboronic acid or a more stable derivative like a tert-butylboronate ester.

Caption: Workflow for the Suzuki-Miyaura cross-coupling approach.

Trustworthiness and Experimental Considerations: The success of the Suzuki coupling of a chloropyridine is highly dependent on the choice of catalyst and ligand.[12] For less reactive aryl chlorides, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to achieve good conversion.[12] The choice of base and solvent is also critical, with stronger bases like potassium phosphate (K₃PO₄) often being required.[12]

Proposed Experimental Protocol (Suzuki-Miyaura Coupling):

-

Reaction Setup: A reaction vessel is charged with 6-chloropyridin-3-ol, tert-butylboronic acid pinacol ester, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., SPhos), and a base (e.g., K₃PO₄).

-

Solvent and Degassing: An anhydrous, degassed solvent (e.g., THF or dioxane) is added. The reaction mixture is thoroughly degassed by sparging with an inert gas like argon or nitrogen.[12]

-

Reaction: The mixture is heated to a temperature typically between 80-110 °C and monitored by TLC or LC-MS until the starting material is consumed.[12]

-

Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

| Component | Example | Role |

| Aryl Halide | 6-Chloropyridin-3-ol | Electrophile |

| Boronic Ester | tert-Butylboronic acid pinacol ester | Nucleophile source |

| Catalyst | Pd₂(dba)₃ / SPhos | Catalyzes the C-C bond formation |

| Base | K₃PO₄ | Activates the boronic ester |

| Solvent | Dioxane | Reaction medium |

Table 2: Key components for the Suzuki-Miyaura cross-coupling reaction.

Synthetic Strategy III: Direct C-H Functionalization

The direct C-H functionalization of a pyridine ring is an atom-economical and elegant approach. However, achieving high regioselectivity on a substituted pyridine ring can be a significant challenge. The direct tert-butylation of pyridin-3-ol would require conditions that favor substitution at the 6-position over other available positions. Friedel-Crafts type reactions on pyridines are generally difficult due to the deactivation of the ring by the nitrogen atom. While reactions of pyridines with tert-butyllithium are known to occur, they often lead to addition at the 2-position.[13] Therefore, while conceptually appealing, this strategy is likely to be less practical for the selective synthesis of this compound without further methodological development.

Conclusion

The synthesis of this compound can be approached through several viable strategies. The construction of the pyridine ring from acyclic precursors, either via the Bohlmann-Rahtz synthesis or the transformation of furan derivatives, offers a direct route to the desired substitution pattern. Alternatively, a highly convergent and modular approach involves the synthesis of a 6-halopyridin-3-ol intermediate followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce the tert-butyl group. The choice of the optimal synthetic route will depend on factors such as starting material availability, scalability requirements, and the specific expertise of the research team. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to make informed decisions and successfully synthesize this valuable chemical building block.

References

-

Clauson-Kaas, N., Elming, N., & Tyle, Z. (1955). Preparation of 3-Pyridols from Furans. Acta Chemica Scandinavica, 9, 1-6. [Link]

-

Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. [Link]

-

Wikipedia. Bohlmann–Rahtz pyridine synthesis. [Link]

-

Clauson-Kaas, N., & Nedenskov, P. (1955). New Methods for the Transformation of Furans into Pyridines. Acta Chemica Scandinavica, 9, 14-16. [Link]

-

Amanote Research. (PDF) Preparation of 3-Pyridols From Furans. - Acta Chemica. [Link]

-

Amanote Research. (PDF) Preparation of 3-Pyridols From Furans. - Acta Chemica. [Link]

-

SynArchive. Bohlmann-Rahtz Pyridine Synthesis. [Link]

-

Chem-Station Int. Ed. (2015). Bohlmann-Rahtz Pyridine Synthesis. [Link]

-

ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

-

ResearchGate. How to synthesizer of 3-hydroxy pyridine? [Link]

-

Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]

-

Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]

-

ResearchGate. Nucleophilic Aromatic Substitution | Request PDF. [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. [Link]

-

National Center for Biotechnology Information. 2-Bromo-3-hydroxy-6-methylpyridine. [Link]

-

Smith, A. M., Whalley, L. D., & Clayden, J. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 56(43), 13279-13283. [Link]

-

Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

- Google Patents.

-

YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

-

Wikipedia. 2,6-Di-tert-butylpyridine. [Link]

Sources

- 1. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 2. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. scispace.com [scispace.com]

- 5. (PDF) Preparation of 3-Pyridols From Furans. - Acta Chemica [research.amanote.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 2,6-Di-tert-butylpyridine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Structure of 6-(tert-Butyl)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-(tert-butyl)pyridin-3-ol, a substituted pyridine derivative of interest in medicinal chemistry and materials science. We will delve into its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization, offering insights into the practical aspects of its handling and analysis. The pyridine scaffold is a cornerstone in drug discovery, and understanding the influence of substituents like the tert-butyl and hydroxyl groups is critical for the rational design of novel bioactive molecules.[1]

Physicochemical Properties and Structural Features

This compound, with the chemical formula C₉H₁₃NO and a molecular weight of 151.21 g/mol , is a solid at room temperature.[2][3] The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the pyridine nitrogen) suggests that this molecule can participate in various intermolecular interactions, influencing its solubility and crystal packing. The bulky tert-butyl group at the 6-position sterically hinders the nitrogen atom, which can modulate its basicity and reactivity compared to unsubstituted pyridine.

| Property | Value | Source |

| CAS Number | 68692-50-2 | [2] |

| Molecular Formula | C₉H₁₃NO | [2][3] |

| Molecular Weight | 151.21 g/mol | [3] |

| Physical Form | Solid | [3] |

Synthesis of this compound

While various methods exist for the synthesis of substituted pyridines, a common and effective strategy involves the use of palladium-catalyzed cross-coupling reactions on a pre-functionalized pyridine ring. A plausible synthetic route to this compound could start from a dihalopyridine, such as 2-bromo-5-hydroxypyridine.

A potential, though not explicitly detailed for this specific molecule in the available literature, synthetic approach is outlined below. This hypothetical protocol is based on established methodologies for the synthesis of similar substituted pyridines.[1]

Experimental Protocol: Hypothetical Synthesis

Step 1: Protection of the Hydroxyl Group

The hydroxyl group of 2-bromo-5-hydroxypyridine would likely require protection to prevent side reactions during the subsequent coupling step. A common protecting group for phenols is the tert-butyldimethylsilyl (TBDMS) group.

-

Dissolve 2-bromo-5-hydroxypyridine in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Add a base, for example, imidazole or triethylamine.

-

Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) in the same solvent.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Purify the resulting silyl-protected intermediate by column chromatography.

Step 2: Palladium-Catalyzed Cross-Coupling with a tert-Butyl Source

The protected dihalopyridine can then undergo a cross-coupling reaction to introduce the tert-butyl group. A Negishi or Suzuki coupling are potential candidates. For a Negishi coupling, a tert-butylzinc reagent would be used.

-

In an inert atmosphere (e.g., under argon or nitrogen), dissolve the silyl-protected 2-bromo-5-hydroxypyridine in an appropriate anhydrous solvent like tetrahydrofuran (THF).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf).

-

Slowly add a solution of a tert-butylating agent, for instance, tert-butylzinc chloride.

-

Heat the reaction mixture to reflux and monitor its progress by TLC or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction and quench it with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify by column chromatography.

Step 3: Deprotection of the Hydroxyl Group

The final step is the removal of the silyl protecting group to yield the desired this compound.

-

Dissolve the purified, protected product in a suitable solvent, such as THF.

-

Add a deprotecting agent, for example, tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF) in pyridine.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Quench the reaction and perform an aqueous work-up.

-

Extract the final product and purify it by recrystallization or column chromatography.

Caption: Hypothetical synthesis workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the tert-butyl group.

-

tert-Butyl Protons: A sharp singlet integrating to nine protons, likely in the upfield region around 1.3-1.5 ppm. The chemical shift of tert-butyl protons on a pyridine ring can be influenced by the other substituents.

-

Pyridine Ring Protons: The three protons on the pyridine ring will appear as multiplets in the aromatic region (typically 6.5-8.5 ppm). Their specific chemical shifts and coupling patterns will depend on the electronic effects of the tert-butyl and hydroxyl groups. The proton at position 2 will likely be a doublet, the proton at position 4 a doublet of doublets, and the proton at position 5 a doublet.

-

Hydroxyl Proton: A broad singlet whose chemical shift is dependent on the concentration and solvent, typically appearing between 4 and 7 ppm.

¹³C NMR:

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

tert-Butyl Carbons: Two signals are expected: one for the quaternary carbon (around 30-40 ppm) and one for the three equivalent methyl carbons (around 28-32 ppm).

-

Pyridine Ring Carbons: Six distinct signals for the carbons of the pyridine ring are expected in the aromatic region (approximately 110-160 ppm). The carbon bearing the hydroxyl group will be shifted downfield, as will the carbon attached to the tert-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of the functional groups present in the molecule.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Medium to strong bands just below 3000 cm⁻¹ corresponding to the tert-butyl group.

-

C=C and C=N Stretch (Aromatic Ring): Several medium to strong bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 151. A prominent fragment would likely correspond to the loss of a methyl group from the tert-butyl group, resulting in a peak at m/z = 136 ([M-15]⁺). Further fragmentation of the pyridine ring would also be observed.

Caption: Predicted spectroscopic features of this compound.

Applications and Relevance in Drug Discovery

Pyridine and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs. The pyridin-3-ol moiety, in particular, is a valuable pharmacophore. The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. The nitrogen atom of the pyridine ring can also participate in hydrogen bonding and can be protonated at physiological pH, which can be crucial for solubility and target engagement.

The introduction of a tert-butyl group can significantly impact the pharmacokinetic properties of a molecule. Its lipophilicity can enhance membrane permeability, while its steric bulk can provide metabolic stability by shielding adjacent functional groups from enzymatic degradation. This strategic placement of a bulky group is a common tactic in drug design to improve a compound's oral bioavailability and half-life.

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential applications in areas where substituted pyridines have shown promise, including as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators. The combination of the pyridin-3-ol core for target interaction and the tert-butyl group for pharmacokinetic modulation makes this and similar scaffolds attractive for further exploration in drug discovery programs.

Conclusion

This compound is a molecule with significant potential as a building block in the development of new chemical entities. Its molecular structure combines the key pharmacophoric features of a pyridin-3-ol with the pharmacokinetic-modulating properties of a tert-butyl group. While detailed experimental data for its synthesis and characterization are not widely published, established synthetic methodologies for substituted pyridines provide a clear path for its preparation. The predicted spectroscopic features offer a guide for its identification and characterization. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry and other scientific disciplines.

References

-

Joubert, N., Pohl, R., Klepetářová, B., & Hocek, M. (2007). Modular and practical synthesis of 6-substituted pyridin-3-yl C-nucleosides. The Journal of organic chemistry, 72(18), 6797–6805. [Link]

-

Ahmed, A., Adeel, M., Niaz, S., Raouf, A., Aiman, U., Abdullah Bin Shaffiq, M., Ramay, S. M., & Mushtaq, I. (2024). Experimental and DFT Investigation of 6-Arylated-Pyridin-3-Yl Methanol Derivatives. ChemistrySelect, 9(1), e202302917. [Link]

-

Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. Retrieved from [Link]

-

Colak, N., et al. (2021). SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO)-2-HYDROXY AND (3-NITRO/3-METHOXY)BENZYLIDENEAMINO]- 4,5-DIHYDROTHIENO[2,3-C]PYRIDINE-3,6(7H)-DICARBOXYLATE. Journal of Structural Chemistry, 62(1), 37-46. [Link]

-

Sharma, A., Kumar, V., & Singh, P. P. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC advances, 12(17), 10433–10454. [Link]

Sources

- 1. Modular and practical synthesis of 6-substituted pyridin-3-yl C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate | C16H25BN2O4 | CID 53398489 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-(tert-Butyl)pyridin-3-ol IUPAC name

An In-depth Technical Guide to 6-(tert-Butyl)pyridin-3-ol: A Versatile Scaffold in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, recognized for its prevalence in a vast array of pharmaceuticals and bioactive natural products.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and favorable influence on aqueous solubility make it a "privileged" structure in drug design.[2] This guide focuses on a specific, highly functionalized derivative: This compound . This molecule combines the critical pyridin-3-ol core, a bioisostere of phenol, with a sterically demanding tert-butyl group. This combination offers medicinal chemists a powerful tool to modulate potency, selectivity, and pharmacokinetic properties.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It will provide an in-depth analysis of the molecule's physicochemical properties, present a robust, representative synthetic protocol, detail expected analytical characterization, and explore its strategic applications in the rational design of novel therapeutics.

Chapter 1: Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its identity and physical characteristics. These properties govern its behavior in both chemical reactions and biological systems.

Standard Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 68692-50-2 | N/A |

| Molecular Formula | C₉H₁₃NO | N/A |

| Molecular Weight | 151.21 g/mol | N/A |

| Canonical SMILES | CC(C)(C)C1=NC=CC(=C1)O | N/A |

Physicochemical Data (Predicted)

Experimental data for this specific molecule is not widely published. The following table summarizes key physicochemical properties predicted by computational models, which are crucial for assessing its drug-like potential.

| Property | Predicted Value | Significance in Drug Discovery |

| pKa (Acidic) | 9.47 ± 0.10 | The phenolic hydroxyl group's acidity influences its ionization state at physiological pH, affecting receptor interactions and cell permeability. |

| cLogP | 2.0 | The octanol-water partition coefficient indicates moderate lipophilicity, suggesting a good balance for membrane permeability and aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 33.1 Ų | A low TPSA value (< 140 Ų) is a strong indicator of good oral bioavailability. |

| Hydrogen Bond Donors | 1 | The hydroxyl group can act as a crucial hydrogen bond donor in ligand-receptor binding. |

| Hydrogen Bond Acceptors | 2 | The pyridine nitrogen and hydroxyl oxygen can both act as hydrogen bond acceptors. |

| Rotatable Bonds | 1 | Low rotational bond count suggests conformational rigidity, which can be advantageous for binding affinity by reducing the entropic penalty upon binding. |

Chapter 2: Synthesis and Purification

Retrosynthetic Rationale

The most strategically sound approach involves the late-stage introduction of the tert-butyl group onto a pre-functionalized pyridin-3-ol core. This is best achieved via a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling. The key starting material, 6-Bromopyridin-3-ol , is commercially available and provides a reactive handle at the desired position.

Synthesis Workflow Diagram

Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized under appropriate laboratory conditions.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-Bromopyridin-3-ol (1.0 eq), tert-butylboronic acid pinacol ester (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

-

Causality Insight: Pd(dppf)Cl₂ is chosen for its high efficiency in coupling reactions involving sterically hindered partners and its stability, which ensures catalytic turnover.

-

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).

-

Causality Insight: The aqueous base is necessary for the transmetalation step of the Suzuki cycle, while dioxane effectively solubilizes the organic reagents.

-

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Aqueous Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate.

-

Self-Validation: An LC-MS of the crude organic layer at this stage should show a prominent peak corresponding to the product's mass (m/z = 152.1 for [M+H]⁺).

-

-

Purification: Concentrate the dried organic layer under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Chapter 3: Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount. The following are the expected spectroscopic signatures for verifying the identity and purity of the synthesized compound.[5][6]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

tert-Butyl Group: A sharp singlet integrating to 9 protons, expected around δ 1.3-1.4 ppm.

-

Aromatic Protons: Three distinct signals in the aromatic region (δ 6.8-8.0 ppm). One proton will appear as a doublet of doublets (dd), and two will appear as doublets (d), with coupling constants characteristic of a 2,3,5-trisubstituted pyridine ring.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A total of 7 unique carbon signals are expected (5 for the pyridine ring and 2 for the tert-butyl group). The carbon attached to the hydroxyl group will be the most downfield of the ring carbons.

-

-

Mass Spectrometry (MS):

-

In Electrospray Ionization (ESI) positive mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z ≈ 152.1.

-

-

Purity Analysis (HPLC):

-

High-Performance Liquid Chromatography (HPLC) is the standard for assessing purity. A pure sample should exhibit a single major peak (>95%) on a reverse-phase column with UV detection.

-

Chapter 4: Significance and Applications in Drug Discovery

The true value of this compound lies in its strategic use as a molecular scaffold. Its structure provides distinct features that can be exploited to solve common challenges in lead optimization.

The Pyridin-3-ol Core: A Phenol Bioisostere

The pyridin-3-ol moiety is a well-established bioisostere of a simple phenol. This substitution can be a key move in a "scaffold-hopping" strategy.[7][8]

-

Improved Metabolic Stability: Aromatic rings are often susceptible to oxidation by cytochrome P450 enzymes. The pyridine ring, being more electron-deficient than a benzene ring, is generally more resistant to this metabolic pathway, potentially increasing the compound's half-life.[8]

-

Modulated Acidity: The pyridine nitrogen lowers the pKa of the hydroxyl group compared to phenol, altering its ionization state and hydrogen bonding potential at physiological pH.

-

Enhanced Solubility: The nitrogen atom can act as a hydrogen bond acceptor and can be protonated, which often leads to improved aqueous solubility compared to its carbocyclic analogue, a critical property for drug formulation and absorption.[1]

The tert-Butyl Group: A Steric and Metabolic Shield

The tert-butyl group is not merely a passive substituent; it serves critical functions:

-

Steric Influence: Its significant bulk can be used to probe the topology of a binding pocket, potentially enhancing selectivity by preventing binding to off-target proteins with smaller pockets.

-

Metabolic Shielding: Placing a bulky, non-metabolizable group adjacent to the pyridine nitrogen or other potential sites of metabolism can sterically hinder the approach of metabolic enzymes, further enhancing the compound's stability.

Logical Framework for Application

The utility of this scaffold can be visualized as a set of handles for molecular design.

Caption: Key features of the this compound scaffold for drug design.

Chapter 5: Safety and Handling

As a research chemical with limited publicly available toxicological data, this compound should be handled with care, following standard laboratory safety protocols.

-

Personal Protective Equipment (PPE): Always use a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

-

Safety Data Sheet (SDS): Always consult the manufacturer-provided SDS for the most detailed and up-to-date safety information before use.

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategically designed building block for modern drug discovery. It provides a pre-packaged solution to several common medicinal chemistry challenges, offering a metabolically robust core, key hydrogen bonding features, and a tool for steric modulation. For researchers and scientists working to develop the next generation of therapeutics, understanding and effectively utilizing scaffolds like this is essential for accelerating the journey from initial hit to viable drug candidate.

References

-

Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PubMed Central. [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

-

Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. National Institutes of Health. [Link]

-

Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society. [Link]

-

An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. ACS Omega. [Link]

-

Syntheses and NMR spectra. The Royal Society of Chemistry. [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. ResearchGate. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

- Coupled tert-butyl pyridine, its synthesis method and application.

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central. [Link]

-

Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. MDPI. [Link]

-

2,6-Di-tert-butylpyridine. Wikipedia. [Link]

-

Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Publishing. [Link]

-

Substrate exploitation of multicomponent reactions toward diverse scaffolds and applications in medicinal chemistry. University of Groningen. [Link]

-

¹H-¹³C HSQC NMR Spectroscopy for Estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol Ratios of Condensed Tannin Samples: Correlation With Thiolysis. PubMed. [Link]

-

Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PubMed Central. [Link]

-

2-tert-butylpyridine. ChemSynthesis. [Link]

-

6-Brompyridin-3-ol. Chemsrc. [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 7. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(tert-Butyl)pyridin-3-ol for Researchers and Drug Development Professionals

Introduction: The Significance of the Pyridin-3-ol Scaffold

The pyridine ring is a ubiquitous and invaluable scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity for diverse functionalization make it a privileged structure in drug design.[2] Within this class, pyridin-3-ol derivatives, and their tautomeric pyridinone forms, have garnered significant interest due to their versatile biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[3][4][5] These scaffolds can act as both hydrogen bond donors and acceptors, and their physicochemical properties can be finely tuned through substitution, making them ideal for fragment-based drug design and as kinase hinge-binding motifs.[3] This guide provides a comprehensive technical overview of a specific, yet underexplored, member of this family: 6-(tert-Butyl)pyridin-3-ol. By examining its physical and chemical properties, potential synthetic routes, and predicted reactivity, we aim to equip researchers and drug development professionals with the foundational knowledge to explore its potential in novel therapeutic discovery.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While comprehensive experimental data for this compound is not widely available in the current literature, we can compile its known attributes and infer others based on the well-understood chemistry of related structures.

| Property | Value/Information | Source(s) |

| CAS Number | 68692-50-2 | [6] |

| Molecular Formula | C₉H₁₃NO | [6] |

| Molecular Weight | 151.21 g/mol | [6] |

| Appearance | Expected to be a solid at room temperature. | General knowledge of similar compounds |

| Melting Point | Experimental data not readily available. | |

| Boiling Point | Experimental data not readily available. | |

| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide. | General knowledge of pyridinol derivatives |

| pKa | Experimental data not readily available. The pKa of the parent 3-hydroxypyridine is approximately 4.8 for the pyridinium ion and 8.7 for the hydroxyl proton. The electron-donating tert-butyl group at the 6-position is expected to slightly increase the basicity of the pyridine nitrogen (lower pKa for the pyridinium ion) and slightly decrease the acidity of the hydroxyl group (higher pKa for the hydroxyl proton). |

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

While a specific, optimized synthesis for this compound is not extensively documented, a plausible route can be devised based on established methods for the synthesis of substituted 3-hydroxypyridines. One such approach involves the construction of the pyridine ring through a multi-component reaction, followed by functional group manipulation.

Caption: Proposed synthetic route to this compound.